3-Benzoyloxycholesta-8,14-diene
Overview
Description
3-Benzoyloxycholesta-8,14-diene is a synthetic derivative of cholesterol, characterized by the presence of a benzoyloxy group at the third position of the cholesta-8,14-diene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyloxycholesta-8,14-diene typically involves the esterification of cholesta-8,14-dien-3-ol with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, which acts as a catalyst. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 12-24 hours
The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with controlled temperature and stirring
Continuous Flow Systems: For efficient mixing and reaction control
Purification: Industrial-scale chromatography or crystallization techniques
Chemical Reactions Analysis
Types of Reactions
3-Benzoyloxycholesta-8,14-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, room temperature
Reduction: Hydrogen gas with palladium on carbon, room temperature to 50°C
Substitution: Sodium methoxide in methanol, reflux conditions
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Saturated hydrocarbons
Substitution Products: Various esters and ethers
Scientific Research Applications
3-Benzoyloxycholesta-8,14-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and membrane dynamics.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Benzoyloxycholesta-8,14-diene involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with enzymes involved in cholesterol metabolism, potentially inhibiting their activity and altering cholesterol homeostasis .
Comparison with Similar Compounds
Similar Compounds
Cholesta-8,14-dien-3-ol: The parent compound without the benzoyloxy group.
3-Benzoyloxycholesta-5,7-diene: A similar compound with double bonds at different positions.
3-Acetoxycholesta-8,14-diene: An analogue with an acetoxy group instead of a benzoyloxy group.
Uniqueness
3-Benzoyloxycholesta-8,14-diene is unique due to its specific structural modification, which imparts distinct chemical and biological properties. The presence of the benzoyloxy group enhances its stability and reactivity compared to its analogues, making it a valuable compound for various applications .
Properties
IUPAC Name |
[(3S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-13,17,23-24,26-27,29H,9-11,14-16,18-22H2,1-5H3/t24-,26?,27+,29-,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBPWHCNUAMCBM-YIAGYAHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942963 | |
Record name | Cholesta-8,14-dien-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20748-23-6 | |
Record name | 3-Benzoyloxycholesta-8,14-diene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020748236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesta-8,14-dien-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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